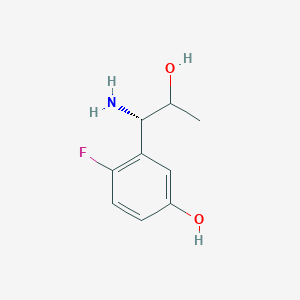

3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Description

3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1336466-72-8) is a fluorinated aromatic compound with a molecular formula of C₉H₁₂FNO₂ and a molecular weight of 185.2 g/mol . Its structure comprises a 4-fluorophenol backbone substituted with a chiral (1S)-1-amino-2-hydroxypropyl group. The stereochemistry at the chiral center (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles. This compound is utilized as a pharmaceutical intermediate, supplied by companies such as Labter Pharmatech and Hebei Boxin Biotechnology .

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

3-[(1S)-1-amino-2-hydroxypropyl]-4-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |

InChI Key |

KSGRMAZGPPJXMG-OLAZFDQMSA-N |

Isomeric SMILES |

CC([C@H](C1=C(C=CC(=C1)O)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (S)-1-amino-2-propanol.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the hydroxyl group of 4-fluorophenol, followed by nucleophilic substitution with (S)-1-amino-2-propanol.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-((1S)-1-Amino-2-oxopropyl)-4-fluorophenol, while substitution of the fluorine atom may yield derivatives with different functional groups.

Scientific Research Applications

3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study enzyme activity and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The fluorophenol moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: The chiral amino-hydroxypropyl group positions this compound as a candidate for CNS drug development, analogous to β-adrenergic agonists (e.g., isoproterenol) .

- Environmental Impact: Fluorophenols are persistent pollutants, but glycosylation in plants (e.g., N. tabacum) could offer bioremediation strategies for fluorinated intermediates .

Biological Activity

3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol, a compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. The fluorine atom and amino group contribute to its reactivity and stability, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, interaction with molecular targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂FNO₂

- Molecular Weight : Approximately 185.20 g/mol

- Chirality : The compound contains a chiral center, which is significant in pharmacology as stereochemistry can influence biological activity.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Key aspects include:

- Molecular Targets : The compound may target various enzymes and receptors involved in critical signaling pathways.

- Pathways Influenced :

- Signal Transduction : Modulation of pathways that affect cellular communication.

- Metabolism : Potential influence on metabolic pathways that could alter cellular function.

The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, making it suitable for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : Preliminary studies suggest that the compound can modulate the activity of certain enzymes, influencing biochemical pathways critical for cellular processes.

- Therapeutic Potential : Its ability to influence signaling pathways positions it as a candidate for developing novel therapeutic agents targeting specific diseases.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- Interaction studies have shown that this compound can effectively bind to specific receptors, modulating their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.

- In Vivo Efficacy :

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Modulation of enzymes and receptors | Influences signal transduction and metabolism |

| 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol | Similar enzyme interaction | Targets inflammation-related pathways |

| 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol | Potential anti-cancer properties | Alters cell proliferation signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.